An In-depth Technical Guide to 2-[2-(3-Aminopropoxy)ethoxy]ethanol: Molecular Characteristics and Applications in Drug Development
An In-depth Technical Guide to 2-[2-(3-Aminopropoxy)ethoxy]ethanol: Molecular Characteristics and Applications in Drug Development
This guide provides a comprehensive technical overview of 2-[2-(3-Aminopropoxy)ethoxy]ethanol, a versatile bifunctional molecule with significant potential in advanced scientific research, particularly within the realms of drug development and bioconjugation. We will delve into its core molecular and physical properties, explore its scientifically-grounded applications, and provide insights into its role as a valuable tool for researchers and scientists.
Fundamental Molecular and Physicochemical Profile
2-[2-(3-Aminopropoxy)ethoxy]ethanol, also known by its CAS number 112-33-4, is an organic compound featuring a primary amine and a terminal hydroxyl group, connected by a flexible diethylene glycol backbone.[1][2][3] This unique structure imparts both hydrophilicity and reactive functionality, making it a valuable building block in complex molecular architectures.
Molecular Structure and Weight
The precise arrangement of atoms in 2-[2-(3-Aminopropoxy)ethoxy]ethanol is critical to its function. Its structure consists of a propyl amine linked through an ether bond to a diethylene glycol chain, which is terminated with a primary alcohol.
Below is a two-dimensional representation of the molecular structure:
Caption: A generalized two-step bioconjugation workflow.
In a hypothetical application, the primary amine of 2-[2-(3-Aminopropoxy)ethoxy]ethanol could be reacted with an activated carboxylic acid on an antibody. The terminal hydroxyl group could then be activated, for example, by conversion to a better leaving group, to facilitate reaction with a nucleophilic functional group on a cytotoxic drug molecule, thus forming an ADC. [4]The use of PEG-containing linkers in ADCs can improve their pharmacokinetic properties and overall therapeutic index. [5][6]
Surface Modification of Nanoparticles for Targeted Drug Delivery
Nanoparticles are at the forefront of advanced drug delivery systems, offering the potential to transport therapeutic agents directly to diseased cells while minimizing systemic toxicity. The surface chemistry of these nanoparticles is paramount to their in vivo performance. Surface modification, or functionalization, with molecules like 2-[2-(3-Aminopropoxy)ethoxy]ethanol can impart desirable properties.
The hydrophilic diethylene glycol chain can form a "stealth" layer on the nanoparticle surface, which helps to reduce opsonization (the process of marking foreign particles for phagocytosis) and subsequent clearance by the immune system, thereby prolonging circulation time. [5]The terminal amine and hydroxyl groups provide anchor points for the attachment of targeting ligands, such as antibodies or peptides, which can direct the nanoparticle to specific cell surface receptors, enhancing the specificity of drug delivery.
A conceptual workflow for the surface functionalization of a nanoparticle for targeted drug delivery is outlined below:
Caption: Conceptual diagram of nanoparticle surface functionalization.
Synthesis and Handling
Synthesis
While a specific, detailed, and publicly available synthesis protocol for 2-[2-(3-Aminopropoxy)ethoxy]ethanol is not readily found in peer-reviewed literature, the synthesis of structurally similar amino-alcohols is well-documented. A common approach involves the reaction of a diethylene glycol derivative, where one hydroxyl group is protected or converted to a good leaving group, with a protected aminopropanol or a related synthon, followed by deprotection steps. For instance, a related compound, 2-(2-aminoethoxy)ethanol, can be synthesized via the Gabriel synthesis, involving the reaction of 5-tosyloxy-3-oxapentanol with potassium phthalate, followed by hydrazinolysis. [7]Another general method for producing amino-alcohols is the amination of diols, such as diethylene glycol, with ammonia over a metal oxide catalyst at elevated temperature and pressure. [8]
Experimental Protocols: General Handling and Safety Considerations
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. Based on available safety data sheets, 2-[2-(3-Aminopropoxy)ethoxy]ethanol is classified as a substance that can cause severe skin burns and eye damage. [1][9]Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. [9]All work should be conducted in a well-ventilated fume hood. [9] First Aid Measures:
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In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention. [9]* If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [9]
Conclusion
2-[2-(3-Aminopropoxy)ethoxy]ethanol is a molecule with significant, albeit not yet fully exploited, potential in the field of drug development. Its bifunctional nature, combined with a hydrophilic spacer, makes it an ideal candidate for use as a linker in bioconjugation and for the surface modification of drug delivery vehicles. While specific examples of its use in clinically approved therapeutics are not currently available, the foundational principles of medicinal chemistry and drug delivery design strongly support its utility in these areas. It is the author's expert opinion that this compound represents a valuable tool for researchers and scientists working on the next generation of targeted therapies and advanced drug delivery systems. Further research into its specific applications is warranted and encouraged.
References
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